Potassium cyclopropyltrifluoroborate

Vue d'ensemble

Description

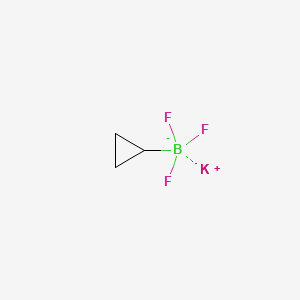

Potassium cyclopropyltrifluoroborate is an organoboron compound with the molecular formula C3H5BF3K. It is a member of the potassium organotrifluoroborate family, known for their stability and versatility in various chemical reactions. This compound is particularly valued in organic synthesis for its role in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is widely used in the formation of carbon-carbon bonds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Potassium cyclopropyltrifluoroborate can be synthesized through the stereospecific cyclopropanation of alkenylboronic esters of pinacol, followed by in situ treatment with excess potassium hydrogen fluoride (KHF2). This method yields the corresponding potassium cyclopropyltrifluoroborates in high yields .

Industrial Production Methods: The industrial production of this compound typically involves the same synthetic route as described above, with careful control of reaction conditions to ensure high purity and yield. The process is scalable and can be adapted for large-scale production.

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling with Aryl Chlorides

Potassium cyclopropyltrifluoroborate efficiently couples with aryl chlorides under palladium catalysis. Optimized conditions involve Pd(OAc)₂/XPhos (3/6 mol%) with K₂CO₃ in CPME/H₂O (10:1) at 100°C, achieving yields of 75–96% across electron-rich, electron-poor, and sterically hindered substrates .

Key Substrate Scope and Yields:

| Entry | Aryl Chloride Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Chloroanisole | 2a | 75 |

| 2 | 4-Chlorobenzonitrile | 2b | 82 |

| 3 | 4-Chloroacetophenone | 2c | 94 |

| 4 | 2-Chloronaphthalene | 2d | 90 |

| 5 | 4-Chlorobenzaldehyde | 2e | 96 |

Notable Features :

-

Requires only 1.01 equiv of trifluoroborate, minimizing side reactions .

-

Outperforms boronic acids in stability and protodeboronation resistance .

Heteroaryl Chloride Cross-Coupling

The reagent couples with heteroaryl chlorides using Pd(OAc)₂/n-BuPAd₂ (2/3 mol%) in toluene/H₂O (10:1) at 100°C, enabling cyclopropylation of pyridines, quinolines, and purines .

Representative Examples:

| Entry | Heteroaryl Chloride | Product | Yield (%) |

|---|---|---|---|

| 1 | 5-Chloro-2-methoxypyridine | 5-Cyclopropyl-2-methoxypyridine | 85 |

| 2 | 2-Chloroquinoline | 2-Cyclopropylquinoline | 78 |

| 3 | 6-Chloropurine | 6-Cyclopropylpurine | 90 |

Challenges :

-

Electron-deficient heterocycles (e.g., pyrimidines) require extended reaction times (48 h) .

-

Steric hindrance in 2-substituted heterocycles reduces yields (e.g., 52% for 3-chloropyridine) .

Reaction with Alkenyl Bromides

In toluene/H₂O with PdCl₂(dppf) and Cs₂CO₃ , the reagent couples with alkenyl bromides to form cyclopropane-containing alkenes (yields: 70–85% ) .

Example :

Stability and Practical Advantages

-

Air- and moisture-stable : Unlike cyclopropylboronic acid, it resists protodeboronation during storage .

-

Synthesis : Prepared from cyclopropylboronic acid via treatment with KHF₂ .

-

Byproducts : May contain 5–10% cyclopropylboronic acid, which does not interfere with cross-coupling .

Comparative Catalytic Systems

| Catalyst/Ligand System | Base | Solvent | Optimal Substrates | Yield Range (%) |

|---|---|---|---|---|

| Pd(OAc)₂/XPhos | K₂CO₃ | CPME/H₂O | Aryl chlorides | 75–96 |

| Pd(OAc)₂/n-BuPAd₂ | Cs₂CO₃ | Toluene/H₂O | Heteroaryl chlorides | 70–90 |

| Pd(OAc)₂/RuPhos | Cs₂CO₃ | THF/H₂O | Electron-rich mesylates | 87 |

Applications De Recherche Scientifique

Cross-Coupling Reactions

The primary application of potassium cyclopropyltrifluoroborate is in cross-coupling reactions, notably the Suzuki-Miyaura coupling. This reaction facilitates the formation of carbon-carbon bonds between aryl or vinyl halides and organotrifluoroborates.

- Mechanism : The reaction typically involves the oxidative addition of an aryl halide to a palladium catalyst, followed by transmetalation with the organotrifluoroborate, and concludes with reductive elimination to form the desired biaryl product.

Table 1: Summary of Cross-Coupling Studies

| Substrate Type | Coupling Partner | Yield (%) | Conditions |

|---|---|---|---|

| Benzyl Chloride | This compound | Up to 80% | Pd(OAc)₂/RuPhos, Toluene/H₂O |

| Aryl Bromides | This compound | Moderate | Pd(PPh₃)₄, K₃PO₄, Toluene/H₂O |

| Heteroaryl Halides | This compound | Variable | Pd(OAc)₂/XPhos, Cyclopentyl methyl ether/H₂O |

Synthesis of Bioactive Compounds

This compound has been utilized in synthesizing various bioactive compounds. The cyclopropyl group is often found in pharmaceuticals due to its ability to enhance metabolic stability and biological activity.

- Case Study : A study demonstrated that this compound could effectively couple with halogenated purines, leading to the synthesis of substituted purine derivatives that exhibit significant biological activity against cancer cells .

Asymmetric Synthesis

The compound has also been employed in asymmetric synthesis applications. For example, it has been used in allylboration reactions where it can introduce chirality into the synthesized compounds.

- Mechanistic Insights : The use of chiral ligands in conjunction with this compound has shown promise in achieving high enantioselectivity during these transformations .

Stability and Handling

One of the advantages of this compound is its stability under ambient conditions. It can be stored without significant degradation when protected from moisture and air. This stability makes it a convenient reagent for laboratory use.

Mécanisme D'action

The primary mechanism of action of potassium cyclopropyltrifluoroborate in chemical reactions involves its role as a nucleophilic boron reagent. In the Suzuki-Miyaura reaction, it acts as a source of the cyclopropyl group, which is transferred to the coupling partner through a palladium-catalyzed process. The reaction proceeds via the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps to form the final product .

Comparaison Avec Des Composés Similaires

- Potassium methyltrifluoroborate

- Potassium ethyltrifluoroborate

- Potassium phenyltrifluoroborate

Comparison: Potassium cyclopropyltrifluoroborate is unique among potassium organotrifluoroborates due to the presence of the cyclopropyl group, which imparts distinct reactivity and stability characteristics. Compared to other similar compounds, it offers higher stability and reactivity in cross-coupling reactions, making it a preferred choice for the synthesis of cyclopropyl-substituted organic molecules .

Activité Biologique

Potassium cyclopropyltrifluoroborate (KCFB) is an organometallic compound with significant applications in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reactions. This article explores its biological activity, synthesis, and implications in medicinal chemistry, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula CHBFK and a molecular weight of 162.00 g/mol. The compound features a cyclopropylmethyl group attached to a trifluoroborate moiety, with potassium as the counterion. The unique structure of KCFB allows for versatile reactivity in carbon-carbon bond formation, which is crucial in synthesizing complex organic molecules.

Biological Activity Overview

While specific biological activities of this compound have not been extensively documented, the cyclopropyl group is known for its presence in various natural products and pharmaceutical compounds. Cyclopropyl groups can enhance the metabolic stability of drug molecules and modify their physicochemical properties, potentially leading to improved therapeutic profiles .

Key Research Findings

- Cross-Coupling Reactions : KCFB is primarily utilized in Suzuki-Miyaura cross-coupling reactions, which allow for the formation of Csp-Csp bonds. These reactions have demonstrated moderate to good yields when coupled with various substrates such as benzyl chlorides .

- Substrate Scope : The substrate scope for KCFB includes electron-rich and electron-poor benzyl chlorides, with yields reaching up to 80% under optimized conditions. Notable functional groups such as carbonyls and nitriles have been tolerated during these reactions .

- Biological Implications : The incorporation of cyclopropyl groups into drug candidates has been shown to prevent metabolic breakdown, enhancing the pharmacokinetic properties of active pharmaceutical ingredients (APIs) . This characteristic makes KCFB a valuable reagent in medicinal chemistry.

Table 1: Yields from Cross-Coupling Reactions

| Entry | Substrate | Product | % Yield |

|---|---|---|---|

| 1 | Benzyl chloride | Coupled product 1a | 57% |

| 2 | 4-Chloroanisole | Coupled product 2a | 75% |

| 3 | 3,4,5-Trimethoxybenzyl chloride | Coupled product 3a | 72% |

| 4 | Electron-deficient benzyl chloride | Coupled product 4a | 66% |

Data derived from various studies on KCFB's application in cross-coupling reactions .

Case Study 1: Application in Drug Development

In a study examining the use of KCFB in synthesizing novel cyclopropyl-containing compounds, researchers reported successful cross-couplings that led to the formation of biologically relevant structures. The ability to incorporate cyclopropyl groups was crucial for enhancing the stability and activity of these compounds against metabolic degradation.

Case Study 2: Comparative Analysis with Other Organotrifluoroborates

A comparative study highlighted that this compound exhibited superior reactivity compared to other organotrifluoroborates when reacting with hindered aryl chlorides. This finding underscores its potential utility in synthesizing complex organic frameworks that are often encountered in drug discovery .

Propriétés

IUPAC Name |

potassium;cyclopropyl(trifluoro)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BF3.K/c5-4(6,7)3-1-2-3;/h3H,1-2H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFMLURFHOSOXRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1CC1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635702 | |

| Record name | Potassium cyclopropyl(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065010-87-8 | |

| Record name | Potassium cyclopropyl(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium cyclopropyltrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.